N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide
Description
This compound features a piperidine core substituted at the 2-position with a 4-chlorobenzenesulfonyl group and an ethyl linker to an ethanediamide bridge. The ethanediamide terminates in a 2,4-difluorophenyl moiety, conferring distinct electronic and steric properties. The 4-chlorobenzenesulfonyl group enhances metabolic stability, while the fluorinated aryl group may modulate receptor binding affinity and lipophilicity .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF2N3O4S/c22-14-4-7-17(8-5-14)32(30,31)27-12-2-1-3-16(27)10-11-25-20(28)21(29)26-19-9-6-15(23)13-18(19)24/h4-9,13,16H,1-3,10-12H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBQGKUHLQFLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperidine-Based Sulfonamides and Sulfonamide Derivatives
- W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide): Structural Differences: Replaces the ethanediamide bridge with a direct sulfonamide linkage to a phenylethyl group. W-15’s piperidinylidene core also alters electron distribution, affecting binding to opioid receptors .
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide () :
- Structural Differences : Features a 4-piperidinyl carbamoyl group and a 2-chlorobenzyl substituent.
- Pharmacological Impact : The carbamoyl group may enhance hydrogen bonding with receptors, while the 4-piperidinyl substitution (vs. 2-piperidinyl in the target) alters spatial orientation, influencing selectivity .
Ethanediamide-Linked Compounds
- N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide () :
- Structural Differences : Contains a methylsulfanylbenzyl group and a trifluoromethoxyphenyl terminus.
- Pharmacological Impact : The trifluoromethoxy group increases lipophilicity and metabolic resistance, while the methylsulfanyl moiety may enhance membrane permeability compared to the target’s difluorophenyl group .
Fentanyl and Analogous Opioids
Thiofentanyl (N-phenyl-N-[1-[2-(2-thienyl)ethyl]-4-piperidinyl]propanamide, ) :
- Structural Differences : Utilizes a propanamide linker and a thienyl substituent instead of ethanediamide and difluorophenyl.
- Pharmacological Impact : The thienyl group and propanamide linker confer high µ-opioid receptor affinity, but the target compound’s ethanediamide may reduce off-target effects due to steric hindrance .
- para-Fluoro-butyrylfentanyl (): Structural Differences: Substitutes the ethanediamide with a butanamide chain and a 4-fluorophenyl group.
Pharmacological and Physicochemical Data Comparison
Research Findings and Implications
- Metabolic Stability : The 4-chlorobenzenesulfonyl group in the target compound likely confers greater resistance to oxidative metabolism compared to W-15’s unshielded sulfonamide .
- Receptor Selectivity : Ethanediamide-linked compounds (e.g., ) exhibit broader receptor engagement profiles than fentanyl analogs, which are µ-opioid selective .
- Lipophilicity Trends : The trifluoromethoxy group in ’s compound increases LogP (4.5 predicted), suggesting higher CNS penetration than the target compound’s LogP of 3.8 .
Q & A
Q. Q1: What are the key challenges in synthesizing N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide, and how can they be addressed?
The synthesis involves multi-step reactions, including sulfonylation of the piperidine ring, coupling of the ethanediamide backbone, and introduction of halogenated aryl groups. Key challenges include low yields due to steric hindrance from the 4-chlorobenzenesulfonyl group and side reactions during amide bond formation. Optimization strategies:
- Use of protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent unwanted nucleophilic attacks .
- Solvent selection (e.g., dichloromethane or DMF) to enhance solubility of intermediates .
- Catalytic agents like HATU or EDCI for efficient amide coupling .
- Purification via column chromatography or recrystallization to isolate high-purity product .
Q. Q2: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify connectivity of the piperidine, sulfonyl, and difluorophenyl groups .
- HPLC with UV detection (λ ~255 nm) to assess purity (>98%) and monitor byproducts .
- Mass spectrometry (HRMS) for molecular weight confirmation and isotopic pattern matching .
Biological Activity and Mechanism
Q. Q3: How can researchers identify potential biological targets for this compound?
- In silico docking studies using software like AutoDock to predict interactions with enzymes or receptors (e.g., serotonin or dopamine receptors due to the piperidine moiety) .
- Kinase inhibition assays to screen for activity against tyrosine kinases, given the sulfonyl group’s electrophilic properties .
- Cellular viability assays (e.g., MTT) in cancer cell lines to evaluate antiproliferative effects .
Q. Q4: What experimental controls are essential when assessing this compound’s activity in receptor-binding assays?
- Include positive controls (e.g., known ligands for the target receptor) and negative controls (vehicle-only treatments).
- Validate assay specificity using knockout cell lines or competitive binding with unlabeled ligands .
- Replicate experiments across multiple cell batches to account for biological variability .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q5: How can structural modifications enhance the compound’s pharmacological profile?
- Halogen substitution : Replace 4-chlorobenzenesulfonyl with 4-fluorobenzenesulfonyl to improve metabolic stability .
- Piperidine ring modifications : Introduce methyl groups to the piperidine nitrogen to modulate lipophilicity and blood-brain barrier penetration .
- Ethanediamide backbone : Replace with a urea linker to assess impact on binding affinity .
Q. Q6: What methodologies resolve contradictions in SAR data across different studies?
- Meta-analysis of published datasets to identify trends (e.g., correlation between logP values and IC50).
- Molecular dynamics simulations to compare binding modes of analogs under varying assay conditions .
- Dose-response curve normalization to standardize activity measurements across labs .
Preclinical Development Challenges
Q. Q7: What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Rodent models : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
- Metabolite identification : Use hepatic microsomes or S9 fractions to predict phase I/II metabolism .
- BBB penetration studies : Employ MDCK-MDR1 cell monolayers to assess permeability .
Q. Q8: How can researchers mitigate toxicity risks identified in early-stage studies?
- Structure-toxicity relationships : Replace metabolically labile groups (e.g., methylthio) with stable bioisosteres .
- Genotoxicity screening : Ames test and micronucleus assay to evaluate mutagenic potential .
- Cardiotoxicity assessment : hERG channel inhibition assays using patch-clamp electrophysiology .
Data Reproducibility and Computational Tools
Q. Q9: What computational methods validate experimental findings for this compound?
- DFT calculations to predict spectroscopic data (e.g., NMR chemical shifts) and compare with empirical results .
- QSAR models to correlate structural descriptors (e.g., polar surface area) with solubility or permeability .
- Machine learning (e.g., Random Forest) to prioritize analogs for synthesis based on predicted activity .
Future Research Directions
Q. Q10: What gaps exist in the current understanding of this compound’s mechanism, and how can they be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
